molecular formula C12H13N3O2S2 B2596245 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 2188203-04-3

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2596245
M. Wt: 295.38
InChI Key: ILLQYOZXXNLAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone, also known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. This drug has been shown to have potential as a disease-modifying therapy for Alzheimer's disease, which is a progressive neurodegenerative disorder that affects millions of people worldwide.

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds with thiadiazole and thiophene structures have been synthesized and characterized using various spectroscopic methods. These compounds' structural optimization and theoretical vibrational spectra interpretations were performed using density functional theory (DFT) calculations. Such studies aid in understanding the compounds' stability, reactivity, and antibacterial activity (Shahana & Yardily, 2020).

Antitumor Activity

  • Research into thiadiazole derivatives has demonstrated potential anticancer properties. Specific derivatives have shown inhibitory effects on the growth of a wide range of cancer cell lines, particularly leukemia and non-small lung cancer. This highlights the compounds' promise as leads in new cancer treatment developments (Bhole & Bhusari, 2011).

Antimicrobial and Antifungal Activities

  • The antimicrobial and antifungal activities of various thiadiazole derivatives have been evaluated, with some compounds displaying significant activity. Such findings suggest these compounds' potential use in developing new antimicrobial agents (Syed, Alagwadi, & Alegaon, 2013).

Structural and Theoretical Analysis

  • Detailed structural analysis and Hirshfeld surface analysis of related heterocyclic compounds have been performed to understand their molecular interactions in the solid state. These analyses are crucial for drug design by elucidating how molecular features contribute to biological activity (Prasad et al., 2018).

Selective Estrogen Receptor Modulator (SERM) Development

  • Certain thiophene and piperidine derivatives have been identified as novel, potent SERMs with significant potential to antagonize estrogen in uterine tissue and human mammary cancer cells. This discovery could lead to the development of new therapeutic agents for conditions such as breast cancer and osteoporosis (Palkowitz et al., 1997).

Safety And Hazards

The safety and hazards associated with a compound depend on its toxicity, reactivity, and other properties. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c16-11(9-3-6-18-7-9)15-4-1-10(2-5-15)17-12-14-13-8-19-12/h3,6-8,10H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLQYOZXXNLAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone

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